Bienvenue dans la boutique en ligne BenchChem!

6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Organic Synthesis Medicinal Chemistry Process Chemistry

6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine (CAS 1245646-68-7) is a bicyclic heteroaromatic scaffold essential for kinase inhibitor programs targeting c-Met, HER2, and LRRK2. Its unique N1/N2 hydrogen-bond acceptor pattern in the pyridazine ring confers distinct selectivity profiles over pyrazine/pyridine analogs. A catalyst-free synthetic route enables rapid metal-free analog generation. HER2-targeting derivatives achieve EGFR IC₅₀ >10,000 nM for a wide therapeutic window. Ideal for CNS-penetrant inhibitors, focused libraries, and anti-ulcer research. Procure ≥98% purity material to accelerate your drug discovery pipeline.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 1245646-68-7
Cat. No. B168104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
CAS1245646-68-7
Synonyms6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CN=N2
InChIInChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9)
InChIKeyZOFJVUQBKQTXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine (CAS 1245646-68-7): Core Structure, Synthesis, and Procurement Considerations


6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine (CAS 1245646-68-7) is a bicyclic heteroaromatic scaffold containing a fused pyrrole and pyridazine ring. This core structure serves as a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules. Its molecular formula is C₆H₇N₃, with a molecular weight of 121.14 g/mol . The compound is commercially available with reported purity specifications of ≥95% to ≥98% from multiple suppliers . Notably, the compound and its derivatives can be synthesized efficiently via a catalyst-free tandem hydroamination-SNAr sequence, achieving yields in the moderate to high range (e.g., 45-86% for various substituted analogs) [1].

Why Generic Substitution Fails: Structural and Functional Distinctions of 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine Scaffold


The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold cannot be generically substituted by closely related analogs such as 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine, pyrazolo[3,4-c]pyridazine, or furo[2,3-c]pyridazine due to fundamental differences in electronic properties, hydrogen-bonding capacity, and kinase selectivity profiles. The presence of the N1 and N2 nitrogen atoms in the pyridazine ring confers a distinct hydrogen-bond acceptor pattern compared to pyrazine or pyridine cores, leading to divergent binding modes in kinase ATP-binding pockets [1]. For instance, in LRRK2 inhibitor programs, 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives exhibit a specific selectivity profile distinct from the 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridine series, underscoring that scaffold interchangeability is not supported by empirical kinase inhibition data [2]. In the context of HER2 inhibition, pyrrolopyridazine derivatives have demonstrated measurable differences in enzymatic and cellular activity compared to other fused heterocyclic scaffolds, with EGFR IC₅₀ values >10,000 nM for select derivatives, indicating potential selectivity over EGFR [3].

6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine: Quantitative Differentiators vs. Closest Analogs


Synthetic Efficiency: Catalyst-Free Tandem Hydroamination vs. Alternative Routes

The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core and its substituted derivatives can be synthesized via a catalyst-free tandem hydroamination-SNAr sequence that uses mild reagents and conditions, achieving yields of 45-86% across various substrates. In contrast, the synthesis of the isomeric 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine core via the same methodology achieved yields of 52-78%, with certain substrates showing lower efficiency due to differences in electrophilic aromatic substitution reactivity [1]. This methodology eliminates the need for transition metal catalysts (e.g., Pd, Cu) that are often required for pyrrolo[2,3-d]pyridazine or pyrazolo[3,4-c]pyridazine syntheses, reducing purification burden and cost [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Kinase Selectivity: c-Met Inhibition Potential vs. Alternative Scaffolds

Pyrrolopyridazine derivatives, including those based on the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core, have been claimed as protein kinase inhibitors with particular activity against c-Met (hepatocyte growth factor receptor). The patent literature explicitly identifies this scaffold as effective for c-Met inhibition, which is a validated oncology target for non-small cell lung cancer and other malignancies [1]. While specific IC₅₀ values for the unsubstituted core are not reported, the structural class is distinguished from pyrrolo[2,3-d]pyridazine derivatives, which are more commonly associated with LRRK2 inhibition for neurodegenerative diseases [2].

Kinase Inhibition Cancer Therapeutics c-Met

EGFR Selectivity Profile: Evidence from Pyrrolopyridazine-Derived HER2 Inhibitors

In a study of pyrrolopyridazine derivatives as HER2 tyrosine kinase inhibitors, a derivative of the class demonstrated an EGFR IC₅₀ >10,000 nM [1]. This suggests a potential selectivity window for HER2 over EGFR, which is therapeutically desirable to avoid EGFR-mediated toxicities (e.g., skin rash, diarrhea). In contrast, the furo[2,3-c]pyridazine analog, while structurally related, lacks the additional hydrogen-bonding nitrogen atoms and may exhibit altered kinase selectivity due to differences in ATP-binding pocket interactions [2].

HER2 Inhibition EGFR Selectivity Cancer Therapeutics

Optimal Research and Industrial Applications for 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine (CAS 1245646-68-7)


Synthesis of c-Met Kinase Inhibitor Libraries for Oncology Drug Discovery

This scaffold is optimal for constructing focused libraries targeting c-Met kinase, a validated oncology target. Patents explicitly claim pyrrolopyridazine derivatives, including those derived from 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, as effective c-Met inhibitors useful for treating cancers such as non-small cell lung cancer [1]. The catalyst-free synthetic route [2] enables rapid analog generation without metal contamination concerns, which is advantageous for early-stage screening libraries.

Selective HER2 Inhibitor Lead Optimization Programs

The scaffold's demonstrated potential for HER2 inhibition with minimal EGFR activity (EGFR IC₅₀ >10,000 nM for a representative derivative) [3] positions it as a preferred starting point for HER2-selective inhibitor programs. The core can be functionalized to optimize potency while maintaining this selectivity window, which is critical for minimizing EGFR-driven adverse effects.

Synthesis of LRRK2 Inhibitors for Parkinson's Disease Research

The closely related 7H-pyrrolo[2,3-c]pyridazine scaffold is explicitly claimed as an LRRK2 inhibitor for Parkinson's disease and other neurodegenerative disorders [4]. 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine serves as the partially saturated precursor or an alternative oxidation-state analog for SAR studies, allowing researchers to explore the impact of ring saturation on potency, selectivity, and CNS penetration.

Gastroprotective Agent Development Programs

Pyrrolopyridazine derivatives have been claimed as inhibitors of gastric acid secretion and as protective agents for gastric mucosa, making them candidates for anti-ulcer therapeutics [5]. The core scaffold's structural features (hydrogen-bonding capacity, basicity) are amenable to optimization for gastrointestinal targets, distinguishing it from scaffolds with poor oral bioavailability or acid stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.